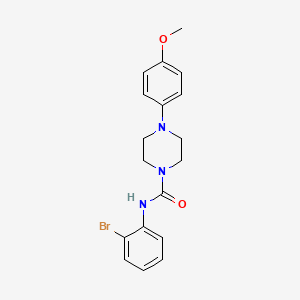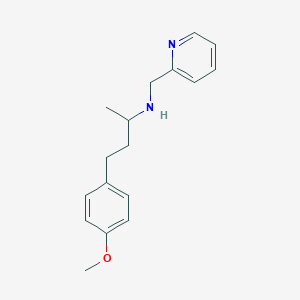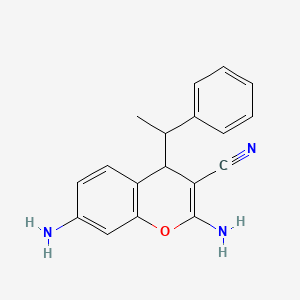
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as MNPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the activity of various enzymes, including cyclin-dependent kinases, which play a role in cell cycle regulation. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been found to modulate the expression of various genes that are involved in apoptosis and cell proliferation. In addition, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and immunomodulatory effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and good yields using the synthesis method described above. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide and to explore its potential applications in immunology and autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the reaction of 3-methoxyaniline, 3-nitro-1H-pyrazole-5-carboxylic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide. This method has been reported to yield high purity and good yields of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-8-4-2-3-7(5-8)12-11(16)9-6-10(14-13-9)15(17)18/h2-6H,1H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARVKTGOMGXWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NNC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)



![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)